

# MYF-01-37 as a covalent inhibitor of TEAD transcription factors.

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Compound of Interest		
Compound Name:	MYF-01-37	
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## MYF-01-37: A Covalent Inhibitor of TEAD Transcription Factors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif) are the primary downstream effectors of the Hippo pathway. When the pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis. The formation of the YAP/TAZ-TEAD complex is a key event in oncogenesis, making it an attractive target for therapeutic intervention.

MYF-01-37 is a novel small molecule that has been identified as a covalent inhibitor of TEAD transcription factors. It targets a conserved cysteine residue (Cys380 in TEAD2) within the palmitate-binding pocket of TEADs. By covalently modifying this residue, MYF-01-37 disrupts the interaction between YAP and TEAD, thereby inhibiting the transcriptional program downstream of YAP/TAZ. This technical guide provides a comprehensive overview of MYF-01-37, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.



## **Data Presentation**

**MYF-01-37** is characterized as a sub-optimal chemical probe, requiring micromolar concentrations to achieve cellular effects.[1] For context and comparison, data for a more potent, structurally related covalent TEAD inhibitor, MYF-03-69, is also presented.

Compound	Assay	Cell Line	IC50
MYF-01-37	TEAD mCherry Reporter Assay	PC-9	~ 5 μM
MYF-03-69	YAP-TEAD Transcriptional Reporter Assay	NCI-H226	56 nM
MYF-03-69	Anti-proliferation	NCI-H226 (Mesothelioma)	4.7 nM
MYF-03-69	Anti-proliferation	MSTO-211H (Mesothelioma)	1.8 nM
MYF-03-69	Anti-proliferation	NCI-H2452 (Mesothelioma)	> 10 μM
MYF-03-69	Anti-proliferation	MeT-5A (non- cancerous mesothelium)	> 10 μM

#### Cellular Effects of MYF-01-37:

Concentration	Cell Line	Effect
10 μΜ	HEK293T	Inhibition of YAP/TEAD interaction
10 μΜ	PC-9	Reduction in canonical YAP target gene (CTGF) expression
0.1 - 100 μΜ	Various EGFR-mutant NSCLC cell lines	Minimal impact on cell viability



## Experimental Protocols Mass Spectrometry for Detection of Covalent Binding

Objective: To confirm the covalent modification of TEAD by MYF-01-37.

#### Methodology:

- Protein Incubation: Recombinant, purified TEAD2 YAP-binding domain (YBD) protein is
  incubated with a molar excess of MYF-01-37 at room temperature for a specified time (e.g.,
  1 hour). A vehicle control (e.g., DMSO) is run in parallel.
- Sample Preparation: The reaction mixture is prepared for mass spectrometry analysis. This
  may involve desalting and buffer exchange using techniques like ultrafiltration or zip-tipping.
- Mass Spectrometry Analysis: The intact protein-inhibitor complex is analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer is operated in a mode suitable for intact protein analysis.
- Data Analysis: The acquired mass spectra are deconvoluted to determine the molecular weight of the protein species. A mass shift corresponding to the molecular weight of MYF-01-37 in the inhibitor-treated sample compared to the control confirms covalent binding. For more detailed analysis, the protein can be subjected to proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS to identify the specific peptide and residue (Cys380) modified by the inhibitor.

## **In Vitro TEAD Palmitoylation Assay**

Objective: To assess the ability of MYF-01-37 to inhibit the auto-palmitoylation of TEAD.

#### Methodology:

- Recombinant Protein: Purified, recombinant TEAD YBD protein is used.
- Inhibitor Pre-incubation: The TEAD protein is pre-incubated with varying concentrations of MYF-01-37 or a vehicle control for a defined period (e.g., 2 hours at 37°C).



- Palmitoylation Reaction: A palmitoyl-CoA analog, such as a clickable alkyne-palmitoyl-CoA, is added to the reaction mixture and incubated to allow for auto-palmitoylation of the TEAD protein.
- Click Chemistry: Following the palmitoylation reaction, a fluorescently tagged azide (e.g., Azide-Fluor 488) is added along with the necessary catalysts for a copper-catalyzed azidealkyne cycloaddition (Click) reaction. This attaches a fluorescent label to the palmitoylated TEAD.
- Detection and Quantification: The reaction products are resolved by SDS-PAGE. The gel is
  imaged using a fluorescent scanner to detect the palmitoylated TEAD. The total protein can
  be visualized by Coomassie staining or Western blotting for a TEAD antibody. The intensity
  of the fluorescent band relative to the total protein is quantified to determine the extent of
  palmitoylation inhibition. The IC50 value is calculated from a dose-response curve.

## **YAP/TEAD Luciferase Reporter Assay**

Objective: To measure the functional inhibition of YAP-TEAD transcriptional activity in a cellular context.

#### Methodology:

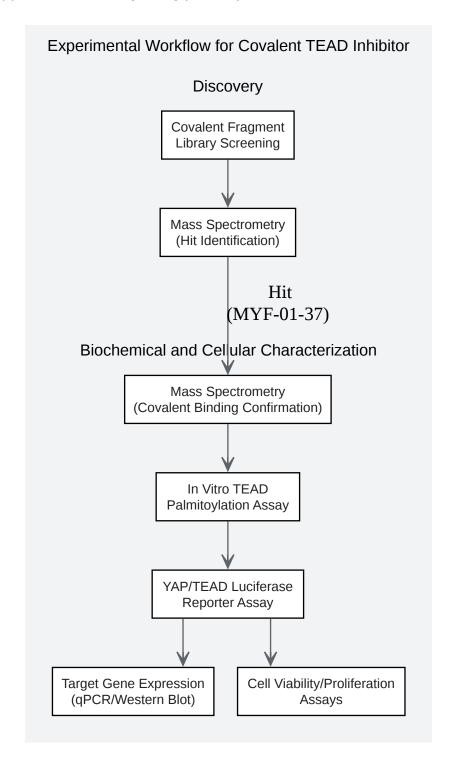
- Cell Line and Reporter Construct: A suitable cancer cell line with active YAP/TEAD signaling (e.g., NCI-H226, a mesothelioma cell line with an NF2 mutation) is used. The cells are engineered to stably or transiently express a luciferase reporter gene driven by a promoter containing TEAD-binding elements (e.g., 8xGTIIC-luciferase). A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.
- Compound Treatment: The reporter cells are seeded in a multi-well plate and treated with a dilution series of **MYF-01-37** or a vehicle control for a specified duration (e.g., 24-72 hours).
- Luciferase Assay: After treatment, the cells are lysed, and the luciferase activity is measured
  using a commercial dual-luciferase reporter assay system according to the manufacturer's
  instructions. The firefly luciferase signal is normalized to the Renilla luciferase signal to
  account for differences in cell number and transfection efficiency.



 Data Analysis: The normalized luciferase activity is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

## **Mandatory Visualizations**

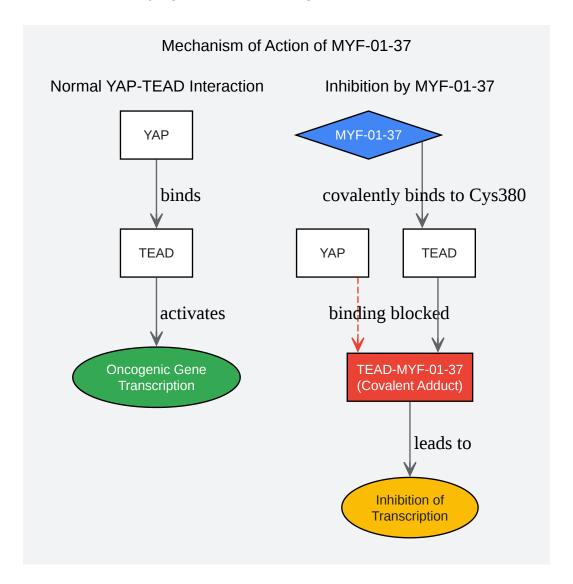
Caption: The Hippo-YAP-TEAD signaling pathway.





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Caption: Workflow for identifying and characterizing MYF-01-37.



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Caption: Covalent inhibition of TEAD by MYF-01-37.

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### References

- 1. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling PMC [pmc.ncbi.nlm.nih.gov]
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